molecular formula C9H9Cl2NO B3024538 2-chloro-N-(2-chloro-5-methylphenyl)acetamide CAS No. 99585-92-9

2-chloro-N-(2-chloro-5-methylphenyl)acetamide

Cat. No. B3024538
CAS RN: 99585-92-9
M. Wt: 218.08 g/mol
InChI Key: TUIULJCXSZTGNE-UHFFFAOYSA-N
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Description

2-chloro-N-(2-chloro-5-methylphenyl)acetamide is a chemical compound . It is also known as chloroacetanilide . The presence of N-H…O hydrogen bonds between the molecules has been observed in its crystal structure .


Synthesis Analysis

This compound can be prepared by reacting aniline with chloroacetylchloride in glacial acetic acid .


Molecular Structure Analysis

The molecular weight of this compound is 218.08 . The InChI code for this compound is 1S/C9H9Cl2NO/c1-6-2-3-7(11)4-8(6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More detailed physical and chemical properties are not available in the current resources.

Mechanism of Action

Advantages and Limitations for Lab Experiments

Chlorpromazine has a number of advantages and limitations for laboratory experiments. The advantages include its low cost and ease of synthesis, as well as its ability to reduce symptoms of mental and emotional disorders. The limitations include its potential to cause side effects such as drowsiness, dry mouth, and blurred vision.

Future Directions

For research into 2-chloro-N-(2-chloro-5-methylphenyl)acetamidene include exploring its potential use in the treatment of addiction and other psychiatric disorders, investigating its potential effects on cognitive function, and exploring its potential to reduce inflammation and oxidative stress. Additionally, further research into the biochemical and physiological effects of 2-chloro-N-(2-chloro-5-methylphenyl)acetamidene could lead to an improved understanding of its mechanism of action and potential therapeutic applications.

Scientific Research Applications

Chlorpromazine has been studied extensively in the laboratory setting and has been found to be effective in reducing symptoms of schizophrenia, bipolar disorder, and other mental illnesses. It has also been used in the treatment of nausea and vomiting, as well as in the treatment of anxiety and agitation. In addition, 2-chloro-N-(2-chloro-5-methylphenyl)acetamidene has been studied for its potential use in the treatment of addiction and other psychiatric disorders.

Safety and Hazards

While specific safety and hazard information for 2-chloro-N-(2-chloro-5-methylphenyl)acetamide is not available, it is generally recommended to use personal protective equipment, avoid dust formation, and avoid breathing vapors, mist, or gas when handling similar chemical compounds .

properties

IUPAC Name

2-chloro-N-(2-chloro-5-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO/c1-6-2-3-7(11)8(4-6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIULJCXSZTGNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901252689
Record name 2-Chloro-N-(2-chloro-5-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901252689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

99585-92-9
Record name 2-Chloro-N-(2-chloro-5-methylphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99585-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-(2-chloro-5-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901252689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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